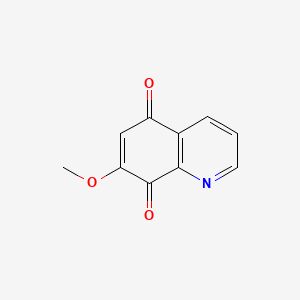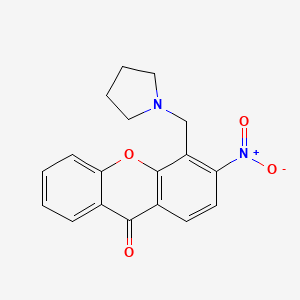![molecular formula C12H9N3OS B12903154 3-[2-(Methylsulfanyl)pyrimidin-4-yl]-1,2-benzoxazole CAS No. 918870-25-4](/img/structure/B12903154.png)
3-[2-(Methylsulfanyl)pyrimidin-4-yl]-1,2-benzoxazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-(Methylthio)pyrimidin-4-yl)benzo[d]isoxazole is a heterocyclic compound that combines the structural features of pyrimidine and isoxazole rings. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(Methylthio)pyrimidin-4-yl)benzo[d]isoxazole typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the condensation of appropriate aldehydes with thiourea under acidic conditions.
Introduction of the Methylthio Group: The methylthio group is introduced by reacting the pyrimidine derivative with methyl iodide in the presence of a base such as potassium carbonate.
Formation of the Isoxazole Ring: The isoxazole ring is formed by cyclization of the intermediate with hydroxylamine hydrochloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
3-(2-(Methylthio)pyrimidin-4-yl)benzo[d]isoxazole undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the pyrimidine ring, using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methylthio group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced pyrimidine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
3-(2-(Methylthio)pyrimidin-4-yl)benzo[d]isoxazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
作用机制
The mechanism of action of 3-(2-(Methylthio)pyrimidin-4-yl)benzo[d]isoxazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in DNA replication or repair, thereby exhibiting anticancer activity.
相似化合物的比较
Similar Compounds
3-(2-(Methylthio)pyrimidin-4-yl)benzo[d]thiazole: Similar structure but with a thiazole ring instead of an isoxazole ring.
3-(2-(Methylthio)pyrimidin-4-yl)benzo[d]oxazole: Similar structure but with an oxazole ring instead of an isoxazole ring.
Uniqueness
3-(2-(Methylthio)pyrimidin-4-yl)benzo[d]isoxazole is unique due to the presence of both pyrimidine and isoxazole rings, which confer distinct chemical and biological properties
属性
CAS 编号 |
918870-25-4 |
|---|---|
分子式 |
C12H9N3OS |
分子量 |
243.29 g/mol |
IUPAC 名称 |
3-(2-methylsulfanylpyrimidin-4-yl)-1,2-benzoxazole |
InChI |
InChI=1S/C12H9N3OS/c1-17-12-13-7-6-9(14-12)11-8-4-2-3-5-10(8)16-15-11/h2-7H,1H3 |
InChI 键 |
ZFGXRJUOJVRJTA-UHFFFAOYSA-N |
规范 SMILES |
CSC1=NC=CC(=N1)C2=NOC3=CC=CC=C32 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


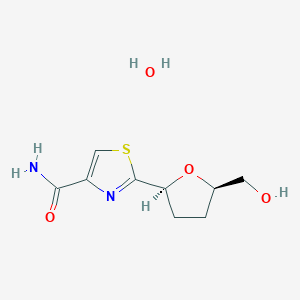
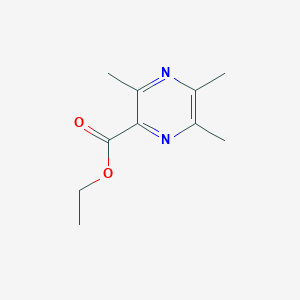
![Acetamide, N-[3-(1H-pyrrolo[2,3-b]pyridin-5-yl)phenyl]-](/img/structure/B12903083.png)
![8-[(4-Aminobutyl)amino]-5'-aziridin-1-yl-5'-deoxyadenosine](/img/structure/B12903087.png)
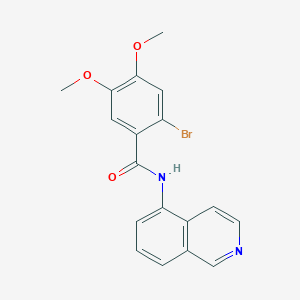
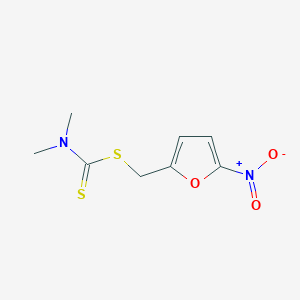
![4-[(4-tert-Butylphenoxy)methyl]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B12903106.png)

![1-Chloro-4-(2-thioxobenzo[d]oxazol-3(2H)-yl)but-3-en-2-one](/img/structure/B12903122.png)
![3-(3-(2,3-Dichlorobenzoyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide](/img/structure/B12903125.png)

